4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
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Overview
Description
4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a thiazole ring, and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Coupling with Pyridine Moiety: The pyridine ring is then coupled to the thiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxylate
- 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-sulfonamide
- 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-phosphonate
Uniqueness
Compared to similar compounds, 4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-16-11-5-1-2-7-15(11)24-9-12(16)17(23)21-18-20-14(10-25-18)13-6-3-4-8-19-13/h1-10H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGKMLMRXAMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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